5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound seems to be a complex organic molecule with multiple functional groups, including a pyrazolidin ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles . These types of compounds often exhibit a broad range of biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds have been synthesized through various reactions. For instance, a related pyrazolo-pyridine analogue was synthesized in two steps: first, a monoketone curcumin analogue was synthesized through a Claisen–Schmidt reaction, and then the title compound was synthesized through intermolecular cyclization under reflux condition .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by spectroscopic analysis, including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study detailed the synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, showing significant inhibitory activities against pathogenic bacteria and the fungus Candida albicans. Some compounds demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).
Anticancer and Anti-proliferative Effects
- Another research effort synthesized 2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole scaffolds, evaluating their medicinal potentials. This study revealed strong antioxidant activity in some synthesized compounds compared to the control, suggesting their utility in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
- A different study focused on the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives, identifying compounds with superior anticancer activity against various cancer cell lines, showcasing the potential of these compounds as anticancer and antimycobacterial agents (Polkam et al., 2017).
Mechanistic Insights and Molecular Docking Studies
- Research on 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin-A4 revealed that certain compounds retain microtubule disrupting effects, indicating their potential as lead candidates for further investigation into anticancer therapies. These studies provide insight into the mechanism of action and underline the therapeutic potential of 1,3,4-oxadiazole derivatives (Lee et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-27-15-7-6-12(8-16(15)28-2)19-14(11-23-25-19)22-24-21(26-32-22)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-10,14,19,23,25H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGNDGBHRBKUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133570062 |
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